4-Amino-3-(benzyloxy)benzoic acid 4-Amino-3-(benzyloxy)benzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13411091
InChI: InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
SMILES: C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N
Molecular Formula: C14H13NO3
Molecular Weight: 243.26 g/mol

4-Amino-3-(benzyloxy)benzoic acid

CAS No.:

Cat. No.: VC13411091

Molecular Formula: C14H13NO3

Molecular Weight: 243.26 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-3-(benzyloxy)benzoic acid -

Specification

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
IUPAC Name 4-amino-3-phenylmethoxybenzoic acid
Standard InChI InChI=1S/C14H13NO3/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2,(H,16,17)
Standard InChI Key PWBOPGGFQRJTMA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone substituted with a benzyloxy group (-O-CH2_2-C6_6H5_5) at the 3-position and an amino group (-NH2_2) at the 4-position. The benzyloxy group enhances hydrophobicity, while the amino and carboxylic acid groups enable hydrogen bonding and salt formation, respectively. The SMILES notation C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(=O)O)N and InChIKey PWBOPGGFQRJTMA-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Computed and Experimental Properties

Key physicochemical properties derived from experimental and computational analyses include:

PropertyValue
Exact Mass243.0895 g/mol
Hydrogen Bond Donors2 (NH2_2, COOH)
Hydrogen Bond Acceptors4 (O, COOH, NH2_2)
Rotatable Bonds4
Topological Polar Surface72.6 Ų
XLogP32.2
SolubilityLow in water; soluble in DMSO

The compound’s moderate lipophilicity (XLogP3 = 2.2) suggests favorable membrane permeability, a critical factor for bioactive molecules .

Synthesis and Production

Challenges in Purification

The compound’s low water solubility necessitates purification via recrystallization from aprotic solvents (e.g., dimethylformamide) or chromatographic techniques. Analytical methods such as reverse-phase HPLC (e.g., Kromasil 100 RP-18 column) with gradient elution (acetonitrile/0.035% HClO4_4) ensure quality control .

Biological Activity and Pharmacological Applications

Mechanism of Action

Derivatives of 4-amino-3-(benzyloxy)benzoic acid exhibit affinity for CMR-I, a TRP channel involved in thermosensation and nociception. By modulating CMR-I activity, these compounds inhibit hyperactive bladder contractions and attenuate pain signaling pathways . The amino and benzyloxy groups facilitate target engagement through hydrogen bonding and hydrophobic interactions, respectively .

Urological Disorders

Patent data highlight the compound’s utility in treating:

  • Overactive Bladder (OAB): Reduces detrusor muscle hyperactivity via CMR-I antagonism.

  • Benign Prostatic Hyperplasia (BPH): Alleviates lower urinary tract symptoms through smooth muscle relaxation .

Chronic Pain Management

In rodent models, derivatives demonstrated efficacy against:

  • Neuropathic Pain: 50% reduction in mechanical allodynia at 10 mg/kg (oral).

  • Visceral Pain: Improved outcomes in irritable bowel syndrome (IBS)-related discomfort .

Respiratory Diseases

Inhalable formulations targeting CMR-I in airway epithelia show promise for asthma and chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Analogues

The compound’s pharmacological profile distinguishes it from related structures:

CompoundKey ModificationsPharmacological Impact
4-Amino-3-bromobenzoic acidBromine replaces benzyloxyReduced CMR-I affinity
3-Benzyloxybenzoic acidLacks amino groupDiminished analgesic activity

The synergistic effects of the amino and benzyloxy groups underscore its unique therapeutic potential .

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